"synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"
"synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione"
An In-Depth Technical Guide to the Synthesis of 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione
Executive Summary & Strategic Analysis
Target Analyte: 6-Amino-1-butyl-3-methyl-1H-pyrimidine-2,4-dione
Common Nomenclature: 6-Amino-1-butyl-3-methyluracil
CAS Registry Number: (Analogous to 6-amino-1,3-dimethyluracil, specific CAS may vary by regiochemistry)
Molecular Formula:
This guide details the precision synthesis of 6-amino-1-butyl-3-methyluracil , a critical heterocyclic scaffold often employed as an intermediate in the development of xanthine-based adenosine receptor antagonists and bronchodilators.
The Synthetic Challenge:
The primary difficulty in synthesizing unsymmetrically substituted uracils lies in regiocontrol . Direct cyclization of an unsymmetrical urea (
The Solution: To guarantee structural integrity and isomeric purity, this guide prescribes a Stepwise Regioselective Pathway . By establishing the N3-methyl substituent first via a thermodynamically controlled cyclization, followed by a selective N1-alkylation, we eliminate ambiguity in the final substitution pattern.
Retrosynthetic Logic & Pathway Design
The synthesis is deconstructed into two distinct phases to maximize yield and purity.[1]
-
Phase 1: Construction of the Pyrimidine Core. Condensation of N-methylurea with ethyl cyanoacetate. Literature validates that the reaction of mono-substituted ureas with cyanoacetic esters in alkoxide bases preferentially yields the 3-substituted-6-aminouracil . This anchors the methyl group at the N3 position.
-
Phase 2: N1-Selective Alkylation. The resulting 6-amino-3-methyluracil possesses an acidic proton at N1 (
). The exocyclic amine at C6 is significantly less nucleophilic due to resonance delocalization with the carbonyls. Therefore, controlled alkylation with -butyl halide in a polar aprotic solvent targets the N1 site exclusively.
Figure 1: Retrosynthetic disconnection strategy prioritizing regiochemical fidelity.
Detailed Experimental Protocols
Phase 1: Synthesis of 6-Amino-3-methyluracil
This step establishes the pyrimidine ring with the methyl group locked at position 3.
Reagents & Materials:
- -Methylurea (98%): 74.1 g (1.0 mol)
-
Ethyl Cyanoacetate (99%): 113.1 g (1.0 mol)
-
Sodium Ethoxide (21% wt in Ethanol): 340 g (~1.05 mol)
-
Ethanol (Absolute): 500 mL
-
Acetic Acid (Glacial): For neutralization
Protocol:
-
Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.[2]
-
Solvation: Charge the flask with absolute ethanol (300 mL) and the sodium ethoxide solution.
-
Addition: Add
-Methylurea followed by Ethyl Cyanoacetate. The order is critical to prevent self-condensation of the ester. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours. A white precipitate (the sodium salt of the uracil) typically forms as the reaction progresses. -
Workup:
-
Cool the mixture to room temperature (
). -
Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.
-
Dissolve the residue in minimal warm water (
, ~400 mL).
-
-
Precipitation: Acidify the aqueous solution carefully with glacial acetic acid to pH ~5. The free base, 6-amino-3-methyluracil , will precipitate as a white crystalline solid.
-
Purification: Filter the solid, wash with cold water (2 x 100 mL) and ethanol (1 x 50 mL). Dry in a vacuum oven at
.
Validation:
-
Yield: Expected 75–85%.
-
Melting Point:
(characteristic of high-melting uracils).
Phase 2: Synthesis of 6-Amino-1-butyl-3-methyluracil
This step installs the butyl chain at N1.
Reagents & Materials:
-
6-Amino-3-methyluracil (from Phase 1): 14.1 g (100 mmol)
-
1-Bromobutane (
-Butyl bromide): 15.1 g (110 mmol) -
Potassium Carbonate (
, anhydrous): 16.6 g (120 mmol) - -Dimethylformamide (DMF): 100 mL
-
Water (for quench)
Protocol:
-
Setup: Use a 250 mL round-bottom flask with magnetic stirring and a reflux condenser.
-
Slurry Formation: Suspend the 6-amino-3-methyluracil and
in DMF. Stir for 30 minutes at room temperature to deprotonate the N1 position. -
Alkylation: Add 1-bromobutane dropwise over 10 minutes.
-
Heating: Heat the mixture to
for 6–8 hours. Monitor by TLC (System: 9:1). The starting material spot ( ) should disappear, replaced by a less polar product ( ). -
Quench: Pour the reaction mixture into 500 mL of ice-cold water. Stir vigorously for 30 minutes.
-
Isolation: The product may precipitate.[3][4][5] If it does, filter and wash.[5] If it oils out (common with butyl derivatives), extract with Ethyl Acetate (3 x 100 mL), wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Quantitative Data Summary:
| Parameter | Value | Notes |
| Theoretical Yield | 19.72 g | Based on 100 mmol scale |
| Expected Yield | 12.8 - 14.8 g | 65-75% for Step 2 |
| Appearance | White/Off-white solid | Crystalline |
| Melting Point | Lit. value for 1-butyl-6-methyluracil analogs is similar |
Mechanistic Visualization
The following diagram illustrates the base-catalyzed alkylation mechanism, highlighting the nucleophilic N1 center.
Figure 2: Reaction mechanism for the N1-alkylation of 6-amino-3-methyluracil.
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (
- 0.90 (t, 3H): Terminal methyl of butyl group.
-
1.30 (m, 2H): Butyl
( ). -
1.55 (m, 2H): Butyl
( ). - 3.15 (s, 3H): N3-Methyl group (Distinctive singlet).
-
3.75 (t, 2H): N1-Methylene (
).[2] - 4.75 (s, 1H): C5-H (Vinyl proton of the uracil ring).
-
6.80 (bs, 2H):
(Exchangeable with ).
2. Mass Spectrometry (ESI-MS):
- : Calculated: 198.12; Observed: 198.1.
3. Troubleshooting:
-
Issue: Product remains in aqueous phase during workup.
-
Solution: The compound has amphoteric character. Ensure pH is adjusted to neutral (pH 7) before extraction. Salting out with NaCl improves extraction efficiency.
-
-
Issue: N-alkylation vs O-alkylation.
-
Solution: Using
in DMF favors N-alkylation (thermodynamic product). Avoid silver salts ( ), which favor O-alkylation.
-
Safety & Handling
-
Alkylating Agents: 1-Bromobutane is an alkylating agent.[6] Handle in a fume hood; wear nitrile gloves.
-
Solvents: DMF is a reproductive toxin and readily absorbed through skin. Use appropriate PPE.
-
Waste: Aqueous waste from Phase 1 contains cyanides/cyanates if hydrolysis was incomplete. Treat with bleach (hypochlorite) before disposal to oxidize any residual cyanide species.
References
-
BenchChem. An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. (Provides the foundational protocol for 6-amino-3-methyluracil synthesis).
-
Organic Syntheses. 6-Methyluracil. Org.[2][4][6][7][8][9] Synth. 1937, 17,[10] 63. (Classic reference for urea-ester condensations).
-
Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. (Describes alkylation conditions for uracil derivatives).
-
National Institutes of Health (PMC). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. (Discusses analogous heterocyclic condensations).
-
ChemicalBook. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis. (Validates the 1,3-dialkyluracil formation pathways).
Sources
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. jppres.com [jppres.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione [myskinrecipes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. prepchem.com [prepchem.com]
- 10. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
